

Technical Guide to the Hazards of 4-(Chloromethyl)-3,5-dimethylisoxazole

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Compound of Interest

Compound Name: 4-(Chloromethyl)-3,5-dimethylisoxazole

Cat. No.: B025358

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Introduction

4-(Chloromethyl)-3,5-dimethylisoxazole (CAS No. 19788-37-5) is a heterocyclic compound used as an intermediate in the synthesis of various pharmaceutical and agrochemical products. Its utility in organic synthesis is significant; however, this reactivity also contributes to its potential health hazards. This guide provides an in-depth overview of the known hazards associated with this compound, based on available safety data.

Hazard Identification and Classification

4-(Chloromethyl)-3,5-dimethylisoxazole is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity upon exposure through multiple routes and its irritant properties to the skin and eyes.

GHS Hazard Classification Summary

The following table summarizes the GHS hazard classifications for **4-(Chloromethyl)-3,5-dimethylisoxazole**.

Hazard Class	Hazard Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation

Note: While GHS classifications are provided, specific quantitative toxicity data such as LD50 and LC50 values for **4-(Chloromethyl)-3,5-dimethylisoxazole** are not publicly available in the referenced materials.

Precautionary Statements

A comprehensive list of precautionary statements is provided in the Safety Data Sheet. Key recommendations include:

- Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
- Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell. Take off contaminated clothing and wash it before reuse. If skin irritation occurs: Get medical advice/attention. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. IF INHALED: Remove person

to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
- Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Toxicological Hazards

The primary toxicological concerns with **4-(Chloromethyl)-3,5-dimethylisoxazole** are acute toxicity and irritation.

Acute Toxicity

The compound is classified as Category 4 for acute toxicity via oral, dermal, and inhalation routes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This classification is based on criteria that indicate harmful effects upon single, short-term exposure.

GHS Criteria for Acute Toxicity Category 4:

- Oral: LD50 > 300 and ≤ 2000 mg/kg body weight
- Dermal: LD50 > 1000 and ≤ 2000 mg/kg body weight
- Inhalation (Vapours): LC50 > 10 and ≤ 20 mg/l/4h
- Inhalation (Dusts/Mists): LC50 > 1 and ≤ 5 mg/l/4h

Skin Irritation

4-(Chloromethyl)-3,5-dimethylisoxazole is classified as a skin irritant (Category 2).[\[1\]](#)[\[2\]](#)[\[3\]](#) This means that upon contact, it can cause reversible inflammatory effects on the skin.

GHS Criteria for Skin Irritation Category 2:

- Production of reversible damage to the skin following an exposure of up to 4 hours.[\[1\]](#)

- Mean score of ≥ 2.3 and ≤ 4.0 for erythema/eschar or for edema in at least 2 of 3 tested animals.[6]

Eye Irritation

The compound is classified as causing serious eye irritation (Category 2A).[1][2][3] This indicates that contact with the eyes can lead to significant, but reversible, damage.

GHS Criteria for Serious Eye Irritation Category 2A:

- Production of a positive response in at least 2 of 3 tested animals of: corneal opacity ≥ 1 , iritis ≥ 1 , conjunctival redness ≥ 2 , or conjunctival edema ≥ 2 .[2]
- These effects are fully reversible within an observation period of 21 days.[2]

Specific Target Organ Toxicity (Single Exposure)

Classification in Category 3 for respiratory tract irritation suggests that inhalation may cause transient irritation of the respiratory system.[1][2][3]

GHS Criteria for STOT-SE Category 3 (Respiratory Irritation):

- Evidence of transient respiratory irritant effects in humans or animals.[1]

Experimental Protocols (General Methodologies)

While specific experimental data for **4-(Chloromethyl)-3,5-dimethylisoxazole** is not available, the following sections describe the general methodologies of the OECD guidelines that would be used to assess its hazards.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance into a GHS acute toxicity category.

- Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

- Dosing: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The substance is administered orally by gavage.
- Procedure: A group of three animals is dosed at the starting level. The outcome (mortality or survival) determines the next step:
 - If mortality occurs, the test is repeated with a lower dose.
 - If no mortality occurs, the test is repeated with a higher dose.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- Classification: The substance is classified based on the dose levels at which mortality is observed.

Acute Dermal Toxicity - OECD Guideline 402

This guideline assesses the toxicity of a substance applied to the skin.

- Animal Selection: Adult rats or rabbits are typically used.
- Preparation: The fur is clipped from the dorsal area of the trunk of the test animals.
- Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is covered with a porous gauze dressing for 24 hours.
- Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.
- Endpoint: The primary endpoint is the LD50, the dose that is lethal to 50% of the test animals.

Acute Inhalation Toxicity - OECD Guideline 403

This method evaluates the toxicity of an inhaled substance.

- Animal Selection: Young adult rats are the preferred species.

- **Exposure:** Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a whole-body or nose-only inhalation chamber for a standard duration, typically 4 hours.
- **Concentrations:** Multiple groups of animals are exposed to different concentrations of the test substance.
- **Observation:** Animals are observed for signs of toxicity and mortality during and after exposure for up to 14 days.
- **Endpoint:** The LC50, the concentration that is lethal to 50% of the test animals, is determined.

Skin Irritation - OECD Guideline 404

This test assesses the potential of a substance to cause reversible skin damage.

- **Animal Selection:** Albino rabbits are the recommended species.
- **Application:** A small amount of the test substance (0.5 g or 0.5 mL) is applied to a patch of shaved skin and covered with a gauze patch for 4 hours.
- **Observation:** The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- **Scoring:** The reactions are scored on a numerical scale.
- **Classification:** The substance is classified as an irritant based on the mean scores for erythema and edema.

Eye Irritation - OECD Guideline 405

This guideline evaluates the potential of a substance to cause reversible eye damage.

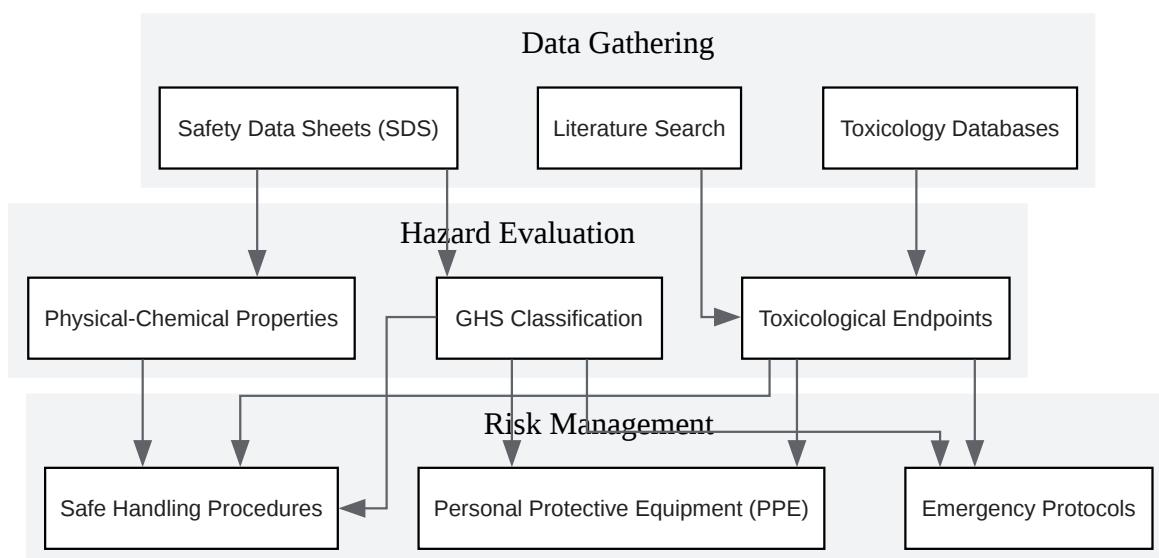
- **Animal Selection:** Healthy, adult albino rabbits are used.
- **Application:** A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
- Scoring: Ocular lesions are scored using a standardized system.
- Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Visualizations

Hazard Assessment Workflow

The following diagram illustrates a general workflow for assessing the hazards of a chemical like **4-(Chloromethyl)-3,5-dimethylisoxazole** based on available data.

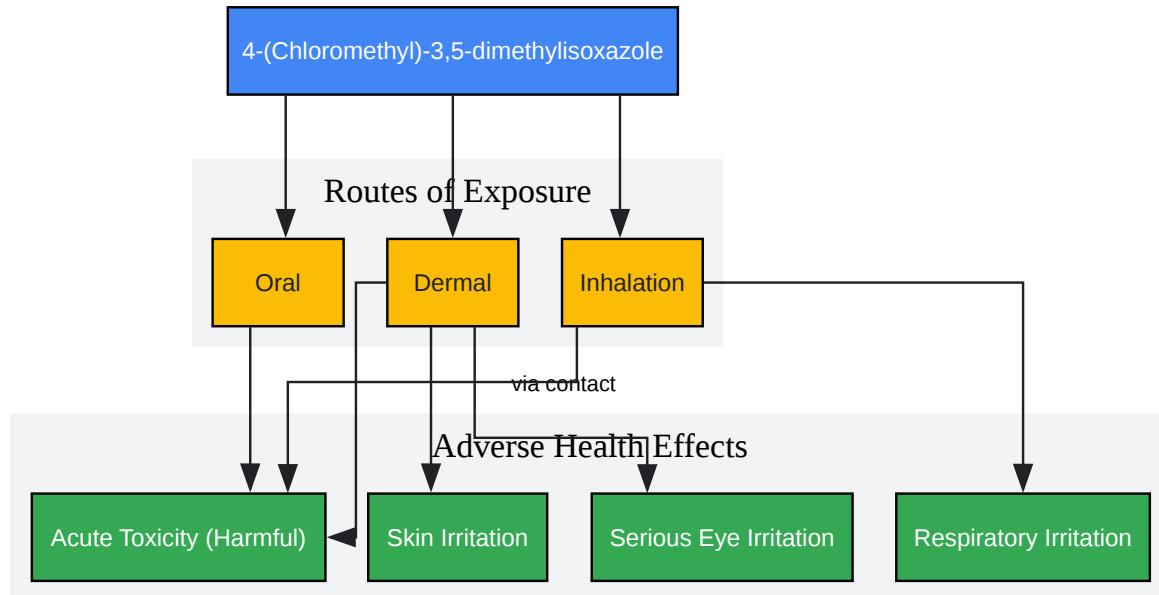


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Caption: General workflow for chemical hazard assessment.

Logical Relationship of Hazards

This diagram shows the logical relationship between the different identified hazards of **4-(Chloromethyl)-3,5-dimethylisoxazole**.



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Caption: Relationship between exposure routes and health hazards.

Conclusion

4-(Chloromethyl)-3,5-dimethylisoxazole presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment. It is harmful through oral, dermal, and inhalation routes of exposure and is a skin and serious eye irritant. While specific quantitative toxicological data are not readily available, the GHS classifications provide a clear indication of the potential risks. Researchers, scientists, and drug development professionals must adhere to the safety precautions outlined in the supplier's Safety Data Sheet to minimize exposure and ensure a safe working environment.

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